molecular formula C9H11FO2 B2558793 2-Fluoro-4-(propan-2-yloxy)phenol CAS No. 1243329-15-8

2-Fluoro-4-(propan-2-yloxy)phenol

Cat. No.: B2558793
CAS No.: 1243329-15-8
M. Wt: 170.183
InChI Key: MAWJWIPLKBOZIB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(propan-2-yloxy)phenol typically involves the reaction of 2-fluorophenol with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Temperature: Elevated temperatures around 60-80°C to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol to dissolve the reactants and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-fluoro-4-(propan-2-yloxy)quinone.

    Reduction: Formation of 2-fluoro-4-(propan-2-yloxy)hydroquinone.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(propan-2-yloxy)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Fluoro-2-(propan-2-yloxy)phenol: Similar structure but with the fluorine and isopropoxy groups swapped.

    2-Chloro-4-(propan-2-yloxy)phenol: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-Fluoro-4-(propan-2-yloxy)phenol is unique due to the presence of both a fluorine atom and an isopropoxy group, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-fluoro-4-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWJWIPLKBOZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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